molecular formula C17H19FO3 B4981756 1-Fluoro-4-[4-(3-methoxyphenoxy)butoxy]benzene

1-Fluoro-4-[4-(3-methoxyphenoxy)butoxy]benzene

Cat. No.: B4981756
M. Wt: 290.33 g/mol
InChI Key: BRNHKJNHYCAYLY-UHFFFAOYSA-N
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Description

1-Fluoro-4-[4-(3-methoxyphenoxy)butoxy]benzene is an organic compound with a complex structure that includes a fluorinated benzene ring and a methoxyphenoxy group

Properties

IUPAC Name

1-fluoro-4-[4-(3-methoxyphenoxy)butoxy]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FO3/c1-19-16-5-4-6-17(13-16)21-12-3-2-11-20-15-9-7-14(18)8-10-15/h4-10,13H,2-3,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRNHKJNHYCAYLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OCCCCOC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Fluoro-4-[4-(3-methoxyphenoxy)butoxy]benzene typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 1-fluoro-4-nitrobenzene with 4-(3-methoxyphenoxy)butanol under specific conditions to form the desired product. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

1-Fluoro-4-[4-(3-methoxyphenoxy)butoxy]benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium methoxide or other strong nucleophiles in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce the corresponding amine.

Scientific Research Applications

1-Fluoro-4-[4-(3-methoxyphenoxy)butoxy]benzene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 1-Fluoro-4-[4-(3-methoxyphenoxy)butoxy]benzene involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with enzymes or receptors. The methoxyphenoxy group contributes to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    1-Fluoro-2-[4-(3-methoxyphenoxy)butoxy]benzene: Similar structure but with a different substitution pattern on the benzene ring.

    1-Fluoro-4-methoxybenzene: Lacks the butoxy group, making it less complex.

    4-Fluoroanisole: Contains a fluorine and methoxy group but lacks the butoxy linkage.

Uniqueness

1-Fluoro-4-[4-(3-methoxyphenoxy)butoxy]benzene is unique due to its specific substitution pattern and the presence of both fluorine and methoxyphenoxy groups. This combination imparts distinct chemical properties, making it valuable for various applications in research and industry.

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